molecular formula C18H24N4O3 B7024626 Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate

Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate

Cat. No.: B7024626
M. Wt: 344.4 g/mol
InChI Key: WCNCPTARCNPSEC-UHFFFAOYSA-N
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Description

Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate is a synthetic compound that features an imidazole ring, a benzoyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate is unique due to its combination of an imidazole ring, benzoyl group, and ester functionality. This combination allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

propyl 3-[[4-(2-imidazol-1-ylethylamino)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-2-13-25-17(23)7-8-21-18(24)15-3-5-16(6-4-15)20-10-12-22-11-9-19-14-22/h3-6,9,11,14,20H,2,7-8,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCPTARCNPSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCNC(=O)C1=CC=C(C=C1)NCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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